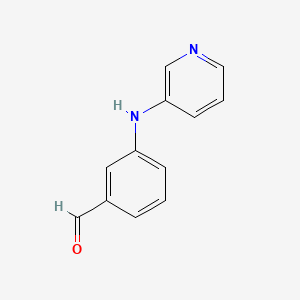
3-(3-Pyridinylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Pyridinylamino)benzaldehyde is an organic compound that features both a pyridine ring and a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both an aldehyde group and a pyridine ring allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylamino)benzaldehyde typically involves the reaction of 3-aminopyridine with benzaldehyde under controlled conditions. One common method is the condensation reaction, where 3-aminopyridine is reacted with benzaldehyde in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyridinylamino)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(3-Pyridinylamino)benzoic acid.
Reduction: 3-(3-Pyridinylamino)benzyl alcohol.
Substitution: 3-(3-Pyridinylamino)-4-nitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
3-(3-Pyridinylamino)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Pyridinylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
3-(3-Pyridinylamino)benzaldehyde can be compared with other similar compounds, such as:
3-(2-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
3-(4-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
3-(3-Pyridinylamino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: The unique combination of the aldehyde group and the 3-pyridinylamino moiety in this compound allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
628311-21-7 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(pyridin-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-3-1-4-11(7-10)14-12-5-2-6-13-8-12/h1-9,14H |
InChI Key |
UNEFTLSTTUCJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CN=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


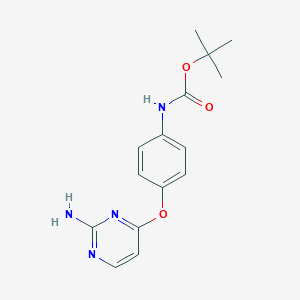
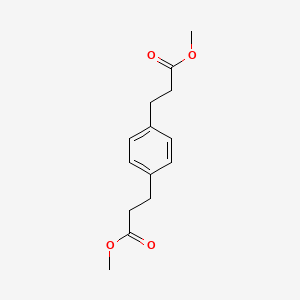


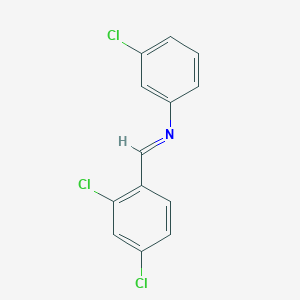

![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)

![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

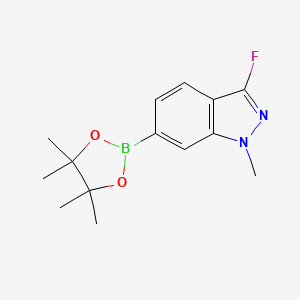
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

